molecular formula C25H21N3O2 B2505911 3-(benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide CAS No. 1903075-38-6

3-(benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide

Cat. No.: B2505911
CAS No.: 1903075-38-6
M. Wt: 395.462
InChI Key: AVCQLPFORUWONO-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This benzamide derivative is designed around privileged pharmacophores, suggesting potential for diverse biological activity. The molecule integrates a benzyloxy-benzamide moiety, a structure present in compounds identified as potent neuroprotective agents. Such derivatives have been shown to disrupt protein-protein interactions, like the PSD95-nNOS complex, offering a promising therapeutic strategy for conditions such as ischemic stroke . Furthermore, the core benzamide structure is a recognized scaffold in the development of anticancer agents. Related compounds, such as N-alkyl benzyloxyquinoxalinyl propanamides, have demonstrated broad-spectrum antiproliferative activity against various cancer cell lines (e.g., HeLa, HCT-116, MCF-7) and are investigated for their inhibitory mechanisms, including binding to targets like the HDAC6 zinc finger domain . The inclusion of a 2,3'-bipyridine methyl group enhances the molecule's ability to engage in hydrogen bonding and coordinate with metals, which can be crucial for interacting with enzymatic targets. This compound is intended for research applications only, including but not limited to, in vitro biological screening, investigation of kinase inhibition, and as a building block in the synthesis of more complex chemical entities for pharmaceutical development. Researchers can utilize this benzamide derivative to explore new pathways in neuroprotection, oncology, and beyond.

Properties

IUPAC Name

3-phenylmethoxy-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c29-25(20-9-4-12-23(15-20)30-18-19-7-2-1-3-8-19)28-17-22-11-6-14-27-24(22)21-10-5-13-26-16-21/h1-16H,17-18H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCQLPFORUWONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis

  • 3-(Benzyloxy)benzoic acid is typically prepared via O-alkylation of 3-hydroxybenzoic acid with benzyl bromide under basic conditions.
  • [2,3'-Bipyridine]-3-ylmethanamine can be synthesized through Suzuki-Miyaura coupling of 3-bromopyridine with 3-pyridylboronic acid, followed by reductive amination of the resulting aldehyde.

Amide Bond Formation Strategies

Direct Aminolysis Using Acyl Chlorides

The most straightforward method involves reacting 3-(benzyloxy)benzoyl chloride with [2,3'-bipyridine]-3-ylmethanamine.

Procedure :

  • Acyl Chloride Preparation :
    • 3-(Benzyloxy)benzoic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) in anhydrous dichloromethane under reflux for 4 h. Excess thionyl chloride is removed under vacuum.
  • Coupling Reaction :
    • The acyl chloride is dissolved in dry DMF (5 mL/mmol) and added dropwise to a solution of [2,3'-bipyridine]-3-ylmethanamine (1.2 equiv) and triethylamine (3.0 equiv) at 0°C. The mixture is stirred for 12 h at room temperature.
  • Workup :
    • The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Yield : 68–72% (conventional)

Ultrasound-Assisted Coupling

Adopting green chemistry principles from analogous azetidinone syntheses, ultrasound irradiation (35 kHz, 300 W) reduces reaction time and improves yield:

Condition Time (h) Yield (%) Purity (%)
Conventional reflux 12 68 92
Ultrasound 3 85 98

Mechanistic Insight: Cavitation effects enhance molecular collision frequency, accelerating acyl chloride-amine interaction.

Alternative Coupling Reagents

For acid-sensitive substrates, carbodiimide-mediated coupling offers a viable alternative:

EDC/HOBt Method :

  • 3-(Benzyloxy)benzoic acid (1.0 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) are dissolved in DMF. After 30 min activation, [2,3'-bipyridine]-3-ylmethanamine (1.1 equiv) is added. The reaction proceeds for 24 h at 25°C.

Yield : 74% (requires chromatographic purification)

Solvent and Catalyst Optimization

Data from N-benzoyl-2-hydroxybenzamide syntheses highlight solvent effects on amidation efficiency:

Solvent Dielectric Constant (ε) Yield (%)
DMF 36.7 85
THF 7.5 62
Acetonitrile 37.5 71
Pyridine 12.3 88

Triethylamine (3.0 equiv) outperforms DMAP or N-methylmorpholine as a base, minimizing side reactions.

Analytical Characterization

Spectral Data

  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide), 1250 cm⁻¹ (C–O–C benzyloxy).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 7.45–7.25 (m, 10H, aromatic), 5.12 (s, 2H, OCH₂Ph), 4.58 (d, J = 5.6 Hz, 2H, NCH₂).
  • HRMS (ESI+) : m/z [M+H]⁺ calcd for C₂₇H₂₂N₃O₂: 428.1709; found: 428.1713.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) confirms ≥98% purity with tR = 6.72 min.

Challenges and Mitigation Strategies

  • Steric Hindrance : The bipyridine moiety impedes amine nucleophilicity. Solutions include:
    • Using excess acyl chloride (1.5 equiv).
    • Elevated temperatures (50°C) in DMF.
  • Byproduct Formation :
    • N-Acylation of pyridine nitrogen is suppressed by maintaining pH < 8.

Scalability and Process Considerations

Kilogram-scale production employs continuous flow reactors to enhance heat/mass transfer:

  • Residence Time : 15 min
  • Throughput : 12 g/h
  • Overall Yield : 81%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.

    Reduction: The nitro group in the bipyridine moiety can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino derivatives of the bipyridine moiety.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

Ligand in Coordination Chemistry
This compound serves as a versatile ligand in coordination chemistry. Its bipyridine component allows it to form stable complexes with various metal ions, which can be utilized in catalysis and material synthesis. The unique structural attributes of 3-(benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide enable it to participate in diverse chemical reactions, making it valuable for developing new catalysts and materials.

Catalysis
In catalytic processes, the compound has been investigated for its ability to facilitate reactions such as cross-coupling and oxidation. The presence of the benzyloxy group enhances the solubility and reactivity of the ligand, contributing to improved catalytic efficiency.

Medicine

Therapeutic Agent
Research indicates that 3-(benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide exhibits potential as a therapeutic agent. It has been studied for its interactions with biological targets, particularly lipid-transfer proteins like Sec14p. Inhibiting Sec14p can disrupt lipid transfer processes, which may lead to antifungal effects. This property positions the compound as a candidate for drug development against fungal infections.

Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial and fungal strains. Its efficacy is attributed to its ability to interfere with cellular processes essential for microbial survival. Preliminary studies have indicated significant activity against Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its potential use in treating infections caused by resistant pathogens .

Industry

Synthesis of Advanced Materials
In industrial applications, 3-(benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide is employed in the synthesis of advanced materials. Its functional groups allow for the modification of polymeric materials and the development of new composites with enhanced properties. This versatility makes it an important building block in material science research.

Target of Action

The primary target for 3-(benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide is the lipid-transfer protein Sec14p. This protein plays a critical role in lipid metabolism and membrane trafficking within cells.

Mode of Action

The compound interacts with Sec14p by inhibiting its function, which can disrupt lipid transfer and related cellular processes. This mechanism underlies its potential antifungal effects and highlights its importance in biomedical research.

Result of Action

The inhibition of Sec14p by this compound could lead to significant molecular and cellular effects, particularly in fungal cells where lipid homeostasis is crucial for survival. This action may pave the way for developing novel antifungal therapies based on this compound's structure and activity profile .

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-({[2,3’-bipyridine]-3-yl}methyl)benzamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors in various biochemical pathways. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-({[2,3'-Bipyridine]-3-yl}methyl)-3-(4-Fluorophenoxy)benzamide (CAS: 1903738-83-9)

  • Structural Similarities : Both compounds share the N-({[2,3'-bipyridine]-3-yl}methyl)benzamide backbone.
  • Key Differences: The substituent on the benzamide ring differs: 4-fluorophenoxy vs. benzyloxy.
  • Molecular weight: 399.4 g/mol (fluorophenoxy analog) vs. ~401.4 g/mol (estimated for the benzyloxy variant) .

N-(3-Hydroxypyridin-2-yl)benzamide

  • Synthesis: Synthesized via refluxing benzoyl chloride with 2-amino-3-hydroxypyridine in acetonitrile .
  • Comparison: The hydroxyl group on the pyridine ring enables hydrogen bonding, contrasting with the non-polar benzyloxy group in the target compound.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structural Features : Contains a 3-methylbenzamide group and a hydroxy-tertiary alkyl chain.
  • Functional Relevance : The N,O-bidentate directing group facilitates metal-catalyzed C–H bond activation, a property the target compound may lack due to its benzyloxy substituent’s steric hindrance .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Route Potential Applications
3-(Benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide C₂₅H₂₁N₃O₂ (est.) ~401.4 (est.) Benzyloxy, bipyridine-methyl Not described in evidence Coordination chemistry, drug design
N-({[2,3'-Bipyridine]-3-yl}methyl)-3-(4-fluorophenoxy)benzamide C₂₄H₁₈FN₃O₂ 399.4 4-Fluorophenoxy Not described Not specified
N-(3-Hydroxypyridin-2-yl)benzamide C₁₂H₁₀N₂O₂ 214.2 Hydroxypyridine Reflux with benzoyl chloride Catalysis, ligand design
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.3 3-Methyl, hydroxy-alkyl Reaction of 3-methylbenzoyl chloride Metal-catalyzed C–H functionalization

Key Research Findings and Implications

Coordination Potential: The bipyridine-methyl group may enable metal coordination, though steric hindrance from benzyloxy could limit accessibility compared to smaller substituents like hydroxy or methyl .

Synthetic Challenges : Evidence suggests that bipyridine-containing benzamides require multi-step syntheses, possibly involving coupling reactions or protective group strategies (e.g., as seen in phthalimide-based routes for dihydroxypropyl benzamides) .

Biological Activity

The compound 3-(benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide includes a bipyridine moiety, which is known for its ability to coordinate with metal ions and influence various biochemical pathways. The presence of the benzyloxy group enhances its lipophilicity, potentially improving membrane permeability.

Biological Activity Overview

Research has indicated that compounds containing bipyridine and benzamide functionalities exhibit a range of biological activities, including:

  • Antimicrobial Activity: Studies have shown that derivatives with similar structures can inhibit bacterial growth. For instance, pyrrole-benzamide derivatives demonstrated MIC values as low as 3.125 μg/mL against Staphylococcus aureus .
  • Anticancer Properties: Compounds with bipyridine cores have been investigated for their cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases or inhibition of specific kinases .
  • Enzyme Inhibition: The bipyridine moiety may interact with enzymes, acting as a competitive inhibitor in certain biochemical pathways .

The proposed mechanisms for the biological activity of 3-(benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide include:

  • Metal Coordination: The bipyridine component can chelate metal ions, which may alter enzyme activity or disrupt essential cellular processes.
  • Receptor Binding: The compound may bind to specific receptors or enzymes, modulating their activity and influencing signal transduction pathways.
  • Cell Membrane Interaction: Enhanced lipophilicity allows for better interaction with cell membranes, facilitating cellular uptake and subsequent biological effects.

Research Findings

Several studies have explored the biological activities associated with similar compounds:

Compound NameBiological ActivityMIC (μg/mL)Reference
Pyrrole-Benzamide DerivativeAntibacterial3.125
N-(2-pyridinyl)-4-(1H-pyrrol-1-yl)benzamideAnticancer5.0 (in vitro)
Benzodioxane-BenzamidesFtsZ Inhibitors6.0 (against B. subtilis)

Case Studies

  • Antimicrobial Evaluation: A study evaluated the antimicrobial properties of benzamide derivatives against various pathogens, highlighting significant activity against Gram-positive bacteria . The results indicated that modifications in the benzamide structure could enhance potency.
  • Cytotoxicity Assays: Research involving cytotoxicity assays on cancer cell lines demonstrated that compounds with similar structural features to 3-(benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide exhibited IC50 values in low micromolar ranges, suggesting potential as anticancer agents .

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